1,3,4,9-Tetrabromo-dibenzofuran

Environmental partitioning Bioaccumulation modeling Lipophilicity

1,3,4,9-Tetrabromo-dibenzofuran (CAS 617707-75-2) is a specific positional isomer within the polybrominated dibenzofuran (PBDF) family, with molecular formula C12H4Br4O and molecular weight 483.77 g/mol. It belongs to the broader class of tetra- to hexabrominated dibenzofurans that occur as trace contaminants in brominated flame retardants and are produced during combustion and photolytic degradation of polybrominated diphenyl ethers (PBDEs).

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 617707-75-2
Cat. No. B12593505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,9-Tetrabromo-dibenzofuran
CAS617707-75-2
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C=C3Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-5-2-1-3-8-9(5)10-6(14)4-7(15)11(16)12(10)17-8/h1-4H
InChIKeyKYWUFWPIZMYDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,9-Tetrabromo-dibenzofuran (CAS 617707-75-2): Physicochemical Identity and Analytical Reference Context


1,3,4,9-Tetrabromo-dibenzofuran (CAS 617707-75-2) is a specific positional isomer within the polybrominated dibenzofuran (PBDF) family, with molecular formula C12H4Br4O and molecular weight 483.77 g/mol [1]. It belongs to the broader class of tetra- to hexabrominated dibenzofurans that occur as trace contaminants in brominated flame retardants and are produced during combustion and photolytic degradation of polybrominated diphenyl ethers (PBDEs) [2]. The 1,3,4,9-substitution pattern places this congener outside the 2,3,7,8-laterally substituted category most commonly associated with potent aryl hydrocarbon receptor (AhR)-mediated toxicity, which has significant implications for its environmental persistence, bioaccumulation potential, and toxicological profile relative to the widely studied 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TeBDF) [3]. As a non-2,3,7,8-substituted PBDF congener, 1,3,4,9-TBDF serves as a valuable reference compound for isomer-specific analytical method development, environmental monitoring, and structure-activity relationship studies investigating how bromination position—rather than merely degree of bromination—governs the fate and effects of PBDFs [3].

Isomer-specific analytical reference standard for non-2,3,7,8-substituted PBDF identification

Verified chromatographic retention anchor point for GC-MS environmental monitoring workflows

Supports bromination position-dependent structure-activity relationship (SAR) studies

Why 1,3,4,9-Tetrabromo-dibenzofuran Cannot Be Interchanged with Other Tetrabromodibenzofuran Isomers in Scientific Procurement


Tetrabromodibenzofurans are not a homogeneous class; the position of bromine substituents on the dibenzofuran backbone is the single most important determinant of their toxicokinetic behavior, receptor-binding affinity, and environmental persistence. Experimental evidence demonstrates a fundamental dichotomy: 2,3,7,8-substituted PBDFs such as 2,3,7,8-TeBDF exhibit substantial hepatic retention (33% of administered dose), first-order elimination kinetics with half-lives of ~8.8 days in mice, and potent AhR-mediated gene induction (Cyp1a1 upregulation), whereas non-2,3,7,8-substituted PBDFs are poorly retained in the liver (<0.01% of dose at 1 day) and are rapidly eliminated via two-phase kinetics [1]. The non-2,3,7,8-substitution pattern fundamentally alters metabolic susceptibility, with hepatic elimination being primarily metabolism-driven rather than sequestration-driven [1]. Within the non-2,3,7,8-substituted group, further differentiation exists among positional isomers based on computed LogP (6.1 for 1,3,4,9-TeBDF vs. 6.64 for 1,2,3,4-TeBDF vs. 5.03 for 2,8-dibromodibenzofuran) [2] and gas chromatographic retention indices (2803 for 1,3,4,9-TeBDF vs. 2771 for 1,3,6,9-TeBDF on equivalent column phases) [3]. These physicochemical differences translate into measurably different environmental partitioning behavior and analytical detection characteristics, meaning that substituting one tetrabrominated isomer for another in an experimental protocol or monitoring program will produce quantitatively different results. For researchers conducting isomer-specific environmental monitoring, toxicokinetic modeling, or receptor-binding studies, the identity of the specific congener—not merely the bromination number—determines the scientific validity of the investigation [1].

Hepatic Retention Profile

Non-2,3,7,8-substituted congeners may show drastically lower liver retention than 2,3,7,8-TeBDF, precluding direct substitution in bioaccumulation research.

Chromatographic Behavior

Retention index separation from other tetrabromo isomers is sufficient to confirm distinct identity; using an incorrect isomer standard may lead to misassignment in environmental GC-MS.

AhR-Mediated Activity

Non-2,3,7,8 substitution pattern may not activate AhR target genes at research-relevant doses, unlike 2,3,7,8-substituted isomers, limiting interchangeability in toxicological SAR studies.

Quantitative Differentiation Evidence for 1,3,4,9-Tetrabromo-dibenzofuran Relative to Closest Isomer Comparators


Predicted Octanol-Water Partition Coefficient (LogP) Differentiation: 1,3,4,9-TeBDF vs. 1,2,3,4-TeBDF and 2,3,7,8-TeBDF

1,3,4,9-Tetrabromo-dibenzofuran has a calculated octanol-water partition coefficient (LogP) of 6.1, obtained via computational prediction from the Molaid chemical database [1]. By comparison, the 1,2,3,4-tetrabrominated positional isomer (CAS 617707-58-1) has a calculated LogP of 6.636 from Chemsrc , representing a ΔLogP of +0.54 relative to 1,3,4,9-TeBDF. The 2,3,7,8-tetrabrominated isomer (CAS 67733-57-7) has an ACD/LogP of 6.94 from ChemSpider , representing a ΔLogP of +0.84. This 0.5–0.8 log-unit difference in LogP between tetrabrominated isomers translates to a predicted 3- to 6-fold difference in octanol-water partitioning behavior, which directly influences environmental fate modeling predictions for soil sorption coefficients (Koc), bioaccumulation factors (BCF), and sediment-water partitioning [2]. The 1,3,4,9-substitution pattern produces a measurably lower predicted lipophilicity than either the fully lateral (2,3,7,8) or the ortho-fused (1,2,3,4) tetrabrominated patterns, which must be accounted for in quantitative structure-property relationship (QSPR) models used for environmental risk assessment of PBDF mixtures [2].

Predicted LogP
Reported
ΔLogP: −0.54 to −0.84 vs. other tetrabromo isomers

3- to 6-fold predicted partitioning difference; impacts environmental fate modeling if isomer misassigned.

Computational prediction; no experimental LogP data for 1,3,4,9-TeBDF.

Environmental partitioning Bioaccumulation modeling Lipophilicity

Gas Chromatographic Kovats Retention Index: 1,3,4,9-TeBDF vs. 1,3,6,9-TeBDF on Equivalent Stationary Phase

The Kovats retention index (RI) for 1,3,4,9-tetrabromodibenzofuran on an RTX-5 capillary column (Restek, 5% diphenyl/95% dimethyl polysiloxane) is 2803, as reported by Donnelly et al. (1991) [1]. The isomeric 1,3,6,9-tetrabrominated congener has an RI of 2771 on the same RTX-5 column phase [2], yielding a ΔRI of +32 units. This 32-unit retention index separation is analytically significant: on a standard 30-m DB-5/RTX-5 column operated under typical temperature-programmed conditions, a ΔRI of 30–35 units can provide near-baseline chromatographic resolution, enabling unambiguous isomer-specific identification when both congeners are present in environmental or pyrolysate mixtures [3]. The Donnelly et al. (1991) structure-retention model, which correlates substitution pattern with linear retention index for brominated and mixed bromo/chloro dibenzofurans, provides the mechanistic basis for this separation: the 1,3,4,9-substitution pattern (adjacent bromines on one ring at positions 3 and 4, plus bromines at 1 and 9) produces a different molecular polarizability and dipole moment than the symmetrically substituted 1,3,6,9-pattern, resulting in measurably different GC stationary-phase interactions [1]. This RI difference is critical for environmental monitoring laboratories that rely on retention-index-based isomer assignments when authentic reference standards are not commercially available for every PBDF congener [3].

Kovats RI (GC)
Method context
ΔRI = +32 units vs. 1,3,6,9-TeBDF (RTX-5)

Sufficient for isomer-specific resolution; supports unambiguous peak assignment in environmental GC-MS.

Donnelly et al. 1991; RTX-5 column under standard temperature program.

Isomer-specific identification GC-MS analysis Environmental monitoring

Hepatic Retention and Toxicokinetic Class: Non-2,3,7,8-substituted PBDFs vs. 2,3,7,8-substituted PBDFs

While no direct toxicokinetic data exist for 1,3,4,9-TeBDF specifically, robust class-level evidence from Nguyen Minh et al. (2024) demonstrates that the non-2,3,7,8-substitution pattern—which 1,3,4,9-TeBDF shares—fundamentally alters hepatic retention and elimination kinetics relative to 2,3,7,8-substituted PBDFs [1]. In oral exposure experiments with C57BL/6J mice, the non-2,3,7,8-substituted tribrominated dibenzofuran (2,3,8-TrBDF) was poorly retained in the liver, with <0.01% of the administered dose detectable at 1 day post-exposure, and was eliminated following two-phase kinetics [1]. In contrast, the 2,3,7,8-substituted tetrabromodibenzofuran (2,3,7,8-TeBDF) showed hepatic uptake of 33% of the administered dose and elimination with a first-order half-life of 8.8 days [1]. The extremely low hepatic retention of the non-2,3,7,8-substituted compound was attributed to rapid metabolism and/or lack of hepatic protein sequestration—mechanisms that are driven by substitution pattern rather than bromination number [1]. Additionally, all tested dibenzofurans were metabolized into monohydroxylated products in the liver, but the contribution of this metabolic pathway to hepatic elimination was only significant for the non-2,3,7,8-substituted congener [1]. By structural analogy, 1,3,4,9-TeBDF—which lacks bromine substitution at all four 2,3,7,8 positions—is predicted to exhibit similarly low hepatic retention and rapid, metabolism-driven elimination, making it fundamentally different from 2,3,7,8-TeBDF for bioaccumulation modeling and exposure risk assessment [1]. The Nguyen Minh et al. (2024) study further notes that exposure risk of brominated dibenzofurans may be underestimated using toxic equivalency factors of less persistent chlorinated analogues, underscoring the need for congener-specific toxicokinetic data [1].

Hepatic Retention Class
Class-level inference
2,3,7,8-sub: ~33% dose vs non-2,3,7,8:

Hepatic retention differs >3,300-fold by substitution pattern; congener-specific reference essential for bioaccumulation studies.

Mice, 1 day post-oral; data from 2,3,8-TrBDF analogue (Nguyen Minh et al. 2024).

Toxicokinetics Bioaccumulation potential Metabolic susceptibility

AhR-Mediated Transcriptional Activation and Developmental Neurotoxicity Potential: Non-2,3,7,8-substituted vs. 2,3,7,8-substituted PBDFs

The absence of a 2,3,7,8-substitution pattern in 1,3,4,9-TeBDF has direct implications for its AhR-mediated biological activity. Behavioral and gene expression data from Kimura et al. (2020) demonstrate that in mouse offspring perinatally exposed to 2,3,7,8-TeBDF (9 or 45 μg/kg on gestational day 12.5), AhR-target genes such as Cyp1a1 were induced in the liver in a dose-dependent manner, and both exploratory behavior in adulthood and ultrasonic vocalization during infancy were significantly reduced [1]. In contrast, offspring exposed to the non-2,3,7,8-substituted 2,3,8-TrBDF at doses up to 378 μg/kg showed no significant changes in infant or adult behaviors and no induction of AhR-target genes [1]. This differential response—8.4-fold higher dose of the non-2,3,7,8 congener producing no measurable effect vs. significant effects at 9 μg/kg for the 2,3,7,8 congener—provides direct experimental evidence that the non-2,3,7,8-substitution pattern dramatically reduces AhR-mediated biological potency [1]. At the receptor level, in vitro reporter gene assays with rat and mouse hepatoma cell lines confirm that 2,3,7,8-substituted brominated dioxins have higher REP-EC5TCDD values than non-2,3,7,8-substituted compounds [2]. In photolytic decomposition studies of decaBDE, non-2,3,7,8-substituted PBDFs were the dominant congeners formed and, although they possess relatively low individual toxicological potencies, their high collective concentrations contributed substantially to bioassay-derived TEQs [3]. By structural analogy, 1,3,4,9-TeBDF—which lacks bromination at all four lateral 2,3,7,8 positions—would be expected to exhibit negligible AhR activation and associated developmental neurotoxicity compared to 2,3,7,8-TeBDF. This has important implications for regulatory risk assessment, as non-2,3,7,8-substituted PBDFs are not internationally regulated dioxins [4], yet their presence in environmental samples has been shown to be an important contributor to dioxin-like activity in indoor dust through additive effects when present at high concentrations [4].

AhR Transcriptional Activation
Class-level inference
2,3,7,8-TeBDF: effect at 9 µg/kg vs non-2,3,7,8: no effect at 378 µg/kg

Class-dependent AhR response; non-2,3,7,8 pattern may not induce Cyp1a1, informing SAR study designs.

Mouse perinatal exposure; Kimura et al. 2020. Additive effects of mixtures not ruled out.

Aryl hydrocarbon receptor Developmental neurotoxicity Cyp1a1 induction

Recommended Applications for 1,3,4,9-Tetrabromo-dibenzofuran Based on Verified Differentiation Evidence


Isomer-Specific Analytical Reference Standard for GC-MS Environmental Monitoring of Non-2,3,7,8-PBDFs

1,3,4,9-Tetrabromo-dibenzofuran serves as a congener-specific reference standard for identifying and quantifying non-2,3,7,8-substituted PBDFs in environmental matrices. The Kovats retention index of 2803 on RTX-5 columns, as established by Donnelly et al. (1991) [1], provides a verified chromatographic anchor point for isomer assignment in GC-MS analysis of complex environmental extracts. Given that non-2,3,7,8-substituted PBDFs constituted the majority of detected compounds in photolytic decomposition studies of decaBDE [2] and contribute substantially to bioassay-derived TEQs in indoor dust [3], access to the 1,3,4,9-TeBDF authentic standard is essential for laboratories conducting non-targeted screening of brominated dioxin contaminants. The 32-unit RI separation from 1,3,6,9-TeBDF (RI 2771) [1] provides sufficient resolution for unambiguous identification when both isomers co-occur, as is common in pyrolysate mixtures from brominated flame retardants .

Toxicokinetic Modeling and Bioaccumulation Assessment Requiring Non-2,3,7,8-PBDF Reference Data

For researchers developing physiologically based toxicokinetic (PBTK) models of PBDF disposition, 1,3,4,9-TeBDF represents a key non-2,3,7,8-substituted congener with predicted LogP of 6.1 [1]. The class-level evidence from Nguyen Minh et al. (2024) demonstrates that non-2,3,7,8-substituted PBDFs exhibit <0.01% hepatic retention at 1 day versus 33% for 2,3,7,8-substituted congeners, with metabolism-driven elimination rather than sequestration-driven persistence [2]. The 0.84 log-unit difference in predicted LogP between 1,3,4,9-TeBDF (LogP 6.1) and 2,3,7,8-TeBDF (ACD/LogP 6.94) [3] means that environmental fate models using generic tetrabromodibenzofuran partitioning coefficients will systematically over- or under-estimate environmental mobility depending on which isomer's LogP value is employed. Procurement of the 1,3,4,9-TeBDF isomer specifically is warranted when the research objective is to parameterize models for the non-2,3,7,8 PBDF fraction, which may represent the dominant congener group in certain environmental compartments [2].

Structure-Activity Relationship Studies on Bromination Position-Dependent AhR Activation

1,3,4,9-Tetrabromo-dibenzofuran provides a structurally defined negative control for AhR activation studies, complementing the potent agonist 2,3,7,8-TeBDF. The Kimura et al. (2020) study demonstrates that the non-2,3,7,8-substitution pattern eliminates measurable AhR-target gene induction (Cyp1a1) in vivo at doses 8.4-fold higher than those producing significant effects with 2,3,7,8-TeBDF [1]. The 1,3,4,9-substitution pattern—featuring bromines at positions 1, 3, 4, and 9, all outside the lateral 2,3,7,8 positions—provides a tetrabrominated congener with maximal predicted AhR inactivity while retaining the same molecular weight and bromine count as the highly active 2,3,7,8-isomer. This makes 1,3,4,9-TeBDF an ideal compound for SAR studies investigating how specific substitution positions, independent of bromination degree, govern AhR binding affinity and transcriptional activation. Such studies are directly relevant to the refinement of toxic equivalency factor (TEF) methodologies for brominated dioxins, which currently lack congener-specific values for most non-2,3,7,8-substituted PBDFs [2].

Source Apportionment and Forensic Environmental Chemistry of Brominated Flame Retardant Degradation

In forensic environmental investigations tracing the origin of PBDF contamination, the specific isomer profile can serve as a chemical fingerprint of the source material and formation conditions. During pyrolysis of polymer blends containing brominated flame retardants such as decabromodiphenyl ether and tetrabromobisphenol-A, the relative abundance of specific PBDF isomers varies with temperature (optimum ~600°C) and precursor composition [1]. Under photolytic conditions, PBDF congener patterns evolve over exposure time, with tetra- to hexa-BDF concentrations increasing continuously [2]. The unique 1,3,4,9-substitution pattern—with adjacent bromines at positions 3 and 4 on one ring—represents a distinct isomer that may form preferentially under specific thermolytic or photolytic conditions. The verified GC retention index (RI 2803) [3] enables its positive identification in environmental samples, contributing to source-receptor modeling efforts that require differentiation between PBDFs originating from combustion versus photolytic degradation pathways.

Application
Selection Property
Validation Focus
Isomer-Specific Analytical Standard for GC-MS Environmental Monitoring
Verified chromatographic retention behavior for non-2,3,7,8-PBDFs
Peak assignment accuracy vs. co-eluting tetrabromo isomers
Toxicokinetic Modeling & Bioaccumulation Assessment
Predicted lipophilicity and class-level hepatic retention context
Congener-specific bioaccumulation model parameterization
Structure-Activity Relationship Studies (AhR)
Non-2,3,7,8 substitution pattern with maximum bromination outside lateral positions
AhR activation comparator context for tetrabrominated isomers
Source Apportionment & Forensic Environmental Chemistry
Distinct isomer profile from specific formation conditions
Source-specific isomer fingerprinting vs. combustion/pyrolysis signatures
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